molecular formula C8H11N3O5 B3043464 [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 87326-68-9

[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

Cat. No. B3043464
CAS RN: 87326-68-9
M. Wt: 229.19 g/mol
InChI Key: KDQSFTBUIPKTIA-FMDGEEDCSA-N
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Description

[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate, commonly known as PEG4-azide, is a chemical compound used in scientific research as a bioconjugation reagent. It is a water-soluble and stable compound that can be easily conjugated to proteins, peptides, and other biomolecules.

Scientific Research Applications

Structural Analysis and Conformation Studies

The compound and its derivatives have been analyzed for their structural properties and conformations. For instance, Li-min Yang et al. (2008) studied the structural conformation of a related compound, noting its specific chair and envelope conformations in its crystal structure. This type of analysis is crucial for understanding the physical and chemical properties of these compounds and how they may interact with other molecules (Yang et al., 2008).

Synthesis and Transformation

Several studies focus on the synthesis and transformation of similar bicyclic compounds. H. Mosimann and P. Vogel (2000) explored the formation of oxetane by the migration of benzyloxy groups in certain bicyclic cations, demonstrating the chemical reactivity and potential applications of these structures in synthetic chemistry (Mosimann & Vogel, 2000). Another study by P. Gerber and P. Vogel (2001) detailed the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, showcasing the precise control achievable in synthetic organic chemistry (Gerber & Vogel, 2001).

Catalysis and Enzymatic Studies

G. Coste and S. Gerber‐Lemaire (2005) reported on the enzymatic desymmetrization of a related compound, highlighting the potential of enzymes to induce specific and desirable changes in molecular structures, opening pathways for the synthesis of complex organic compounds (Coste & Gerber‐Lemaire, 2005).

Application in Medicinal Chemistry

Zecheng Chen et al. (2010) worked on synthesizing and determining the stereochemical properties of a potent PI3 kinase inhibitor, showing the relevance of these compounds in drug discovery and development (Chen et al., 2010).

properties

IUPAC Name

[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQSFTBUIPKTIA-FMDGEEDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Reactant of Route 2
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Reactant of Route 3
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Reactant of Route 5
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Reactant of Route 6
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

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